N-[4-(PENTYLOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE
Overview
Description
N-[4-(PENTYLOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that features a combination of a benzimidazole ring, a thiazole ring, and a pentyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PENTYLOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.
Coupling Reactions: The benzimidazole and thiazole rings are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Introduction of the Pentyloxyphenyl Group: This step involves the etherification of the phenol group with pentyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(PENTYLOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(PENTYLOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(PENTYLOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The pentyloxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Thiazole Derivatives: Compounds such as thiazole orange, used in fluorescent dyes.
Uniqueness
N-[4-(PENTYLOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is unique due to its combination of structural motifs, which may confer distinct biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
N-(4-pentoxyphenyl)-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-2-3-6-13-29-18-11-9-17(10-12-18)25-22(28)15-27-20-8-5-4-7-19(20)26-23(27)21-14-24-16-30-21/h4-5,7-12,14,16H,2-3,6,13,15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDFRVYERUMVKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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